molecular formula C8H18ClNO B6277224 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride CAS No. 2763779-65-1

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No.: B6277224
CAS No.: 2763779-65-1
M. Wt: 179.7
InChI Key:
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Description

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C8H17NOClH It is a derivative of cyclohexanol, where a methylamino group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can be synthesized through a multi-step process involving the reaction of cyclohexanone with formaldehyde and methylamine. The reaction typically proceeds as follows:

    Cyclohexanone: reacts with in the presence of a base to form 1-(hydroxymethyl)cyclohexanol.

  • The intermediate product then reacts with methylamine to form 1-[(methylamino)methyl]cyclohexan-1-ol.
  • Finally, the product is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: for the initial reaction steps.

    Purification: steps such as crystallization or distillation to isolate the desired product.

    Quality control: measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as lithium aluminum hydride.

    Substitution: The methylamino group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can be compared with similar compounds such as:

    Cyclohexanol: The parent compound, which lacks the methylamino group.

    1-[(amino)methyl]cyclohexan-1-ol: A similar compound with an amino group instead of a methylamino group.

    1-[(ethylamino)methyl]cyclohexan-1-ol: A derivative with an ethylamino group.

Uniqueness: this compound is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2763779-65-1

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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